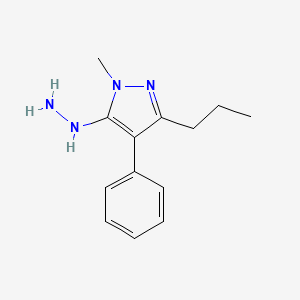
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of hydrazine hydrate with 1-methyl-4-phenyl-3-propyl-1H-pyrazole-5-carbaldehyde under reflux conditions in ethanol . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents and reaction conditions is also tailored to ensure safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions to introduce different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydrazinyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Phenyl-3-methyl-5-aminopyrazole
Uniqueness
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2-methyl-4-phenyl-5-propylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C13H18N4/c1-3-7-11-12(10-8-5-4-6-9-10)13(15-14)17(2)16-11/h4-6,8-9,15H,3,7,14H2,1-2H3 |
InChI Key |
WRMCVKAKNUCTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C2=CC=CC=C2)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















